molecular formula C10H7F3INO B8171184 1-(4-Fluoro-2-iodobenzoyl)azetidine

1-(4-Fluoro-2-iodobenzoyl)azetidine

Cat. No.: B8171184
M. Wt: 341.07 g/mol
InChI Key: GXXTYHVATMSXSD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodobenzoyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-iodobenzoyl)azetidine typically involves the nucleophilic addition of difluoroazetidine to a fluoro-iodophenyl precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-iodobenzoyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of difluoroazetidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Fluoro-2-iodobenzoyl)azetidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure can impart desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodobenzoyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone
  • (3,3-Difluoroazetidin-1-yl)(piperidin-2-yl)methanone

Uniqueness

Compared to similar compounds, 1-(4-Fluoro-2-iodobenzoyl)azetidine is unique due to the presence of both fluorine and iodine atoms in its structure. This combination can enhance its reactivity and potential for various applications in scientific research and industry.

Properties

IUPAC Name

(3,3-difluoroazetidin-1-yl)-(4-fluoro-2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO/c11-6-1-2-7(8(14)3-6)9(16)15-4-10(12,13)5-15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXTYHVATMSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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